4-Hydroxyisobenzofuran-1(3H)-one
Overview
Description
4-Hydroxyisobenzofuran-1(3H)-one, also known as phthalide, is an organic compound with the molecular formula C8H6O3. It is a lactone derivative of phthalic acid and is characterized by a fused benzene and furan ring structure. This compound is found extensively in natural products and biologically active molecules, making it a significant subject of study in various scientific fields .
Mechanism of Action
Target of Action
4-Hydroxyisobenzofuran-1(3H)-one, also known as 3-Hydroxyphthalic anhydride , is a biochemical reagent used in various life science research
Mode of Action
It is used as a reagent in the synthesis of other compounds, including derivatives of salidroside that act as nf-κb inhibitors . NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Biochemical Pathways
NF-κB plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Pharmacokinetics
Its physical and chemical properties such as melting point (199-202 °c), boiling point (3654±250 °C at 760 mmHg), and density (16±01 g/cm3) have been reported .
Result of Action
Its use in the synthesis of nf-κb inhibitors suggests it may contribute to the inhibition of this protein complex, potentially affecting cellular responses to various stimuli .
Action Environment
It is known to be sensitive to moisture and should be stored in a cool, dry, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxyisobenzofuran-1(3H)-one involves the oxidation of phthalide derivatives. For instance, the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents can be catalyzed by a Bi(OAc)3/chiral phosphoric acid system. This method delivers the desired chiral 3-allylisobenzofuran-1(3H)-ones in good yields (up to 99%) and high enantioselectivities (up to 99.5:0.5 e.r.) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The specific conditions and reagents used can vary, but the goal is to achieve high yields and purity of the compound. The use of efficient catalytic systems and controlled reaction environments is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to phthalic acid derivatives.
Reduction: Formation of reduced lactone forms.
Substitution: Introduction of different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces phthalic acid and its derivatives.
Reduction: Yields reduced lactone forms.
Substitution: Results in various substituted phthalide derivatives.
Scientific Research Applications
4-Hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in natural products and biological activity.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: A precursor to phthalide, used in the synthesis of various derivatives.
Isobenzofuran-1(3H)-one: A closely related compound with similar structural features.
3-Hydroxyisobenzofuran-1(3H)-one: Another hydroxylated derivative with distinct reactivity.
Uniqueness
4-Hydroxyisobenzofuran-1(3H)-one is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for synthesizing chiral compounds and exploring new therapeutic agents .
Properties
IUPAC Name |
4-hydroxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCIMKFWMUXNBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506053 | |
Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyphthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13161-32-5 | |
Record name | 4-Hydroxyphthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13161-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyphthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 - 256 °C | |
Record name | 4-Hydroxyphthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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